molecular formula C19H20Cl2N2O3S B2685058 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide CAS No. 941914-92-7

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B2685058
CAS No.: 941914-92-7
M. Wt: 427.34
InChI Key: ZXRFAPLRYBQEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS 941914-92-7) is a high-purity, research-grade chemical agent belonging to the sulfamoyl benzamide class of compounds. This small molecule is supplied with a minimum purity of 90% and is intended for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, human, veterinary, or household use. This compound is of significant interest in pharmacological research, particularly in the study of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes, including isoforms h-NTPDase1, -2, -3, and -8, are critical therapeutic targets involved in a range of physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer . Sulfamoyl benzamide derivatives are investigated as selective inhibitors for these enzymes, helping to elucidate their function and validate their potential for treating related disorders . Furthermore, structurally related sulfamoylbenzamide derivatives are being explored in antiviral research, including as potential agents against HBV infection . The molecular formula of the compound is C19H20Cl2N2O3S, with a molecular weight of 427.34 g/mol . Researchers can source this compound from verified suppliers, with various quantities available to suit experimental needs.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-23(14-5-2-3-6-14)27(25,26)15-11-9-13(10-12-15)19(24)22-17-8-4-7-16(20)18(17)21/h4,7-12,14H,2-3,5-6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRFAPLRYBQEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dichloroaniline with benzoyl chloride under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base such as triethylamine.

    Cyclopentyl and Methyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzamides with Sulfamoyl/Sulfonamide Groups

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

Key Comparisons :

  • Sulfamoyl Substituents : The target compound’s cyclopentyl(methyl) group is less bulky than LMM11’s cyclohexyl(ethyl) but more lipophilic than LMM5’s benzyl(methyl). This may enhance membrane permeability compared to LMM5 while reducing steric hindrance relative to LMM11 .
  • Biological Activity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition. The target compound’s dichlorophenyl group could similarly engage in halogen bonding, but its lack of an oxadiazole ring might alter target specificity .
N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide
  • Structure : Features a phenylsulfonamide group instead of a sulfamoyl moiety.
  • Steric Profile: The phenylsulfonyl group creates greater steric bulk than the cyclopentyl(methyl)sulfamoyl group, possibly affecting binding to enzymatic targets .

Benzamide-Acetamide Hybrids with Sulfonamide Moieties

highlights compounds such as 8 and 9 , which combine benzamide-acetamide pharmacophores with sulfonamide groups:

  • Compound 8: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
  • Compound 9: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide.

Key Comparisons :

  • Physical Properties :
    • Melting Points : Compound 8 (168–173°C) and 9 (165–167°C) have lower melting points than the dichlorophenyl-containing compound 12 (202–210°C), suggesting that the target compound’s cyclopentyl group may increase crystallinity .
    • Lipophilicity : The cyclopentyl(methyl)sulfamoyl group likely enhances lipophilicity compared to the polar heterocycles in compounds 8 and 9, improving blood-brain barrier penetration .

Azo-Linked Benzamides

describes azo-linked benzamides like N,N'-phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] . These compounds are structurally distinct due to their azo (-N=N-) linkages and extended aromatic systems.

  • Key Comparisons: Applications: Azo compounds are often used as dyes or nanoparticulate materials, whereas the target compound and its benzamide analogs are primarily bioactive molecules. Stability: The azo group may confer photodegradability, unlike the stable sulfamoyl/sulfonamide groups in the target compound .

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is a synthetic compound belonging to the class of aromatic sulfamides and benzamides. This compound has garnered interest due to its potential biological activities, particularly in cancer therapy, by potentially acting as an inhibitor of the MDM2-p53 interaction, which is crucial in tumor suppression.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : A benzene ring with a benzamide group attached at the para position.
  • Functional Groups :
    • A cyclopentyl group attached to the sulfur atom through a sulfamoyl linkage.
    • A 2,3-dichlorophenyl group attached to the nitrogen atom of the benzamide.

The proposed mechanism of action for this compound involves its ability to inhibit MDM2, a negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, the compound may promote the activation of p53, leading to increased apoptosis in cancer cells. This mechanism is similar to other known MDM2 inhibitors, such as MI-773.

In Vivo Studies

Currently, there is no data available from in vivo studies specifically involving this compound. However, it is recommended that future research includes:

  • Tumor Growth Models : Utilizing animal models to assess the impact on tumor growth and metastasis.
  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
MI-773Similar structure with benzyl groupPotent MDM2 inhibitor; potential anti-cancer agent
N-(2,3-dichlorophenyl)-4-(N-methylsulfamoyl)benzamideLacks cyclopentyl groupInvestigated for neuroleptic activity
4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamideSimilar core structureKnown for cancer therapeutic potential

Case Studies

While direct case studies on this compound are not available, insights can be drawn from related compounds:

  • MI-773 was evaluated in clinical settings where it demonstrated significant anti-tumor effects by restoring p53 function in various cancers. Such findings suggest that similar investigations into our compound could yield valuable therapeutic insights.

Q & A

Synthetic Route Design and Optimization

Q: What are the critical factors in designing a multi-step synthetic route for this compound? A: Key considerations include:

  • Stepwise functionalization : Prioritize sulfamoyl group introduction before benzamide coupling to avoid side reactions at the dichlorophenyl moiety .
  • Reaction conditions : Use inert atmospheres (N₂/Ar) for steps involving reactive intermediates (e.g., sulfonyl chlorides) to prevent hydrolysis .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for the final product to achieve >95% purity .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents for nucleophilic amines) and monitor reaction progress via TLC or HPLC .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most effective for structural validation? A: A combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl(methyl)sulfamoyl substitution patterns and benzamide connectivity .
  • X-ray crystallography : Resolve steric effects from the dichlorophenyl group; requires slow evaporation from DMSO/EtOH mixtures to grow suitable crystals .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm mass accuracy .

Biological Activity Validation

Q: How should researchers validate conflicting reports of this compound’s bioactivity? A: Address discrepancies using:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assay) to distinguish direct target engagement from off-target effects .
  • Dose-response curves : Generate IC₅₀ values across three independent replicates to assess reproducibility .
  • Structural analogs : Test derivatives lacking the cyclopentyl group to determine if sulfamoyl interactions drive activity .

Computational Modeling of Target Interactions

Q: What in silico approaches predict binding modes to biological targets? A: Advanced workflows include:

  • Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) to identify key residues (e.g., Zn²⁺ coordination) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the dichlorophenyl group in hydrophobic pockets .
  • QSAR modeling : Corrogate substituent effects (e.g., Cl vs. F) on logP and IC₅₀ using partial least squares regression .

Solubility and Bioavailability Challenges

Q: What strategies improve solubility for in vivo studies? A: Methodological solutions:

  • Salt formation : Screen hydrochloride or sodium salts via pH-dependent solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Nanoformulations : Encapsulate in PEGylated liposomes (50–100 nm diameter) using thin-film hydration, confirmed by dynamic light scattering .
  • Prodrug derivatization : Introduce ester moieties at the benzamide carbonyl, with hydrolysis rates measured via LC-MS in plasma .

Contamination and Purity Analysis

Q: How are synthesis-derived impurities identified and controlled? A: Rigorous quality control involves:

  • HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect unreacted dichlorophenylamine (retention time ~8.2 min) .
  • ICP-MS : Quantitate residual palladium (<10 ppm) from Suzuki coupling steps .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolytic cleavage of the sulfamoyl group .

Stereochemical Impact on Activity

Q: How does stereochemistry at the cyclopentyl group influence bioactivity? A: Resolve enantiomers via:

  • Chiral chromatography : Use Chiralpak IA-3 with heptane/ethanol (90:10) to isolate (R)- and (S)-cyclopentyl isomers .
  • Comparative assays : Test isolated enantiomers in kinase inhibition assays; report >10-fold differences in IC₅₀ for enantioselective targets .

Scaling-Up for Preclinical Studies

Q: What process adjustments ensure reproducibility during scale-up? A: Critical steps:

  • Batch reactor optimization : Maintain agitation rates >500 rpm for exothermic sulfonation steps to prevent localized overheating .
  • In-line analytics : Implement FTIR probes to monitor reaction completion in real-time .
  • Lyophilization : Freeze-dry the final product at -50°C/0.01 mbar to ensure long-term stability (>24 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.